N,N'-Di(1H-indazol-6-yl)thiourea is a chemical compound characterized by its unique structure, which consists of two indazole moieties linked by a thiourea functional group. The molecular formula of this compound is , and it has a molecular weight of approximately 308.36 g/mol. The indazole part of the molecule contributes to its aromatic properties, while the thiourea group introduces sulfur and nitrogen functionalities that enhance its chemical reactivity and potential biological activity .
Research indicates that N,N'-Di(1H-indazol-6-yl)thiourea exhibits significant biological activity, particularly in the context of cancer research. The compound has been shown to interact with various biological targets, including:
Additionally, studies have suggested that compounds containing thiourea moieties may possess antibacterial and antifungal properties, further enhancing their therapeutic potential
The synthesis of N,N'-Di(1H-indazol-6-yl)thiourea typically involves the reaction between indazole derivatives and thiourea under controlled conditions. Common methods include:
N,N'-Di(1H-indazol-6-yl)thiourea has potential applications across various fields:
Studies on N,N'-Di(1H-indazol-6-yl)thiourea have focused on its interactions with biological macromolecules. For instance:
Several compounds share structural similarities with N,N'-Di(1H-indazol-6-yl)thiourea. Here are some notable examples:
| Compound Name | Structure Feature | Unique Aspect |
|---|---|---|
| N-(1H-indazol-3-yl)thiourea | One indazole unit | Contains a single indazole moiety |
| 1H-indazole-3-carboxamide | Carboxamide instead of thiourea | Lacks sulfur functionality |
| 1H-indazole-3-thiol | Thiol group instead of thiourea | Contains a sulfur atom but no nitrogen |
| N-(2-methylindazol-3-yl)thiourea | Methyl substitution on indazole | Variation in substitution affects activity |
N,N'-Di(1H-indazol-6-yl)thiourea is unique due to its dual indazole structure linked by a thiourea group, which enhances its reactivity and biological activity compared to similar compounds. This duality allows for diverse interactions within biological systems, making it a valuable candidate for further research in medicinal chemistry and related fields .
The formation of thiourea bridges represents a fundamental synthetic challenge in heterocyclic chemistry, particularly when connecting two indazole moieties at the 6-position. The most widely employed approach involves the reaction of isothiocyanate intermediates with amino-substituted indazole derivatives [1] [2]. This methodology relies on the nucleophilic attack of the amino group on the electrophilic carbon of the isothiocyanate functional group, resulting in the formation of the characteristic thiourea linkage.
The classical synthetic pathway begins with the preparation of 6-amino-1H-indazole, which serves as the key nucleophilic component [3] [4]. The amino functionality at the 6-position provides optimal reactivity for thiourea bridge formation while maintaining the stability of the indazole ring system. Alternative strategies involve the use of thiophosgene or thiocarbonyl diimidazole as thiourea-forming reagents, though these approaches often require more stringent reaction conditions and specialized handling procedures [5] [6].
Recent methodological advances have demonstrated the utility of Lawesson's reagent in thiourea synthesis, offering a mild and efficient route to organosulfur compounds [6] [7]. Under optimized conditions of 75°C reaction temperature and 3.5 hours reaction time, this approach achieves yields of approximately 62% [6]. The mechanism involves nucleophilic substitution reactions that proceed through intermediate sulfur-containing species before final thiourea formation.
The direct condensation approach represents another viable strategy, utilizing the reaction between isothiocyanate derivatives and primary amines in appropriate solvents [5] [8]. This method typically employs dichloromethane as the reaction medium and proceeds at moderate temperatures with extended reaction times ranging from 23 to 24 hours [8]. The reaction mechanism involves the initial formation of a thiourea intermediate, which subsequently undergoes intramolecular cyclization to yield the desired product.
Indazole functionalization at the 6-position requires careful consideration of the electronic and steric factors governing reactivity patterns within the bicyclic framework [9] [10]. The indazole nucleus, consisting of a fused benzene-pyrazole system, exhibits distinct reactivity profiles depending on the substitution pattern and tautomeric form [11]. Functionalization strategies must account for the nitrogen-nitrogen bond within the pyrazole ring, which influences both electronic distribution and potential coordination sites.
The synthesis of 6-substituted indazole derivatives commonly employs palladium-catalyzed amination chemistry as a key transformation [12]. This approach utilizes intramolecular Buchwald-Hartwig amination reactions of 2-halobenzophenone tosylhydrazones under mild conditions, enabling the construction of the indazole nucleus with various functional groups [12]. The catalyst system allows cyclization to proceed efficiently while accommodating acid- or base-sensitive functional groups that may be present in the substrate.
Diazotization-cyclization protocols provide an alternative route to indazole derivatives, particularly those bearing substitution at the 3-position [3]. The methodology involves the diazotization of 2-alkynylanilines followed by subsequent cyclization to yield 3-substituted 1H-indazoles [3]. This approach offers excellent regioselectivity and functional group tolerance, making it suitable for the preparation of complex indazole frameworks.
The formation of indazole derivatives through catalytic carbon-hydrogen activation represents a more recent development in heterocyclic synthesis [12]. Palladium-catalyzed carbon-hydrogen activation followed by intramolecular amination of benzophenone tosylhydrazones provides another route to indazoles [12]. The catalyst system employs palladium acetate, copper acetate, and silver trifluoroacetate, yielding indazoles with various functional groups in good to high yields [12].
The coupling of heterocyclic components to form thiourea bridges requires carefully selected catalytic systems that facilitate carbon-nitrogen and carbon-sulfur bond formation while maintaining the integrity of sensitive aromatic frameworks [13] [14]. Palladium-based catalysts have emerged as particularly effective for these transformations, offering high selectivity and functional group tolerance under relatively mild conditions.
Palladium complexes with N-heterocyclic carbene ligands demonstrate exceptional versatility in cross-coupling reactions involving thiourea substrates [13]. These catalytic systems exhibit the ability to generate multiple types of catalytic centers, including palladium complexes, clusters, and nanoparticles, operating through complementary homogeneous and heterogeneous pathways [13]. This "cocktail-type" catalysis provides adaptive tuning capability for diverse substrate combinations.
The utilization of thiourea-bridged periodic mesoporous organosilica supports has shown promise for immobilizing palladium nanoparticles in coupling reactions [15] [16]. These materials achieve excellent catalytic activity in Suzuki-coupling reactions while retaining activity over multiple consecutive runs [15]. The thiourea units effectively capture metal nanoparticles through favorable interactions, enabling controlled deposition within mesoporous structures.
Recent developments in nitrogen heterocyclic carbene catalysts have incorporated thiourea groups as secondary active sites, creating bifunctional catalytic systems [17]. These catalysts introduce thiourea or urea moieties into the nitrogen heterocyclic carbene framework, forming hydrogen bonds with various substrates to achieve enhanced catalytic activity and stereoselectivity [17]. The resulting bifunctional catalysts demonstrate particular effectiveness in asymmetric aza-Michael reactions.
Copper-based catalytic systems offer alternative pathways for heterocyclic coupling, particularly in reactions involving thiourea derivatives [1]. Palladium-catalyzed Suzuki-Miyaura coupling reactions of in situ-generated palladium-carbene complexes via desulfurization of thioureas provide efficient routes to ketone formation [1]. These transformations proceed through thiourea desulfurization mechanisms that generate reactive carbene intermediates suitable for subsequent coupling reactions.
| Catalyst System | Reaction Type | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd/N-heterocyclic carbene | Cross-coupling | 90 | 94 | [13] |
| Pd nanoparticles/thiourea-PMO | Suzuki coupling | Room temperature | >90 | [15] |
| Palladium acetate/copper acetate | Indazole synthesis | 80 | 70-85 | [12] |
| Lawesson's reagent | Thiourea formation | 75 | 62 | [6] |
The purification of N,N'-Di(1H-indazol-6-yl)thiourea requires specialized protocols that address the unique physicochemical properties of this heterocyclic thiourea derivative [18] [19]. Crystallization techniques represent the primary method for achieving high-purity products, though the selection of appropriate solvents and crystallization conditions critically influences the final product quality and yield.
Recrystallization from polar protic solvents such as ethanol provides effective purification for thiourea derivatives [5] [20]. The principle underlying this approach involves differential solubility between the target compound and impurities as a function of temperature [20]. The compound exhibits limited solubility at lower temperatures but enhanced solubility at elevated temperatures, enabling effective purification through controlled cooling and crystallization.
High-performance liquid chromatography represents the analytical method of choice for purity assessment and quantitative analysis of thiourea compounds [19]. The methodology employs acetonitrile-water mobile phases with gradient elution on specialized stationary phases such as XBridge Amide columns [19]. Detection limits of 0.15 milligrams per kilogram and quantification limits of 0.5 milligrams per kilogram demonstrate the sensitivity achievable through optimized chromatographic conditions.
Polyacrylamide-assisted crystallization offers enhanced purification efficiency for thiourea compounds, particularly in industrial applications [18]. The addition of polyacrylamide solutions to concentrated thiourea aqueous solutions, followed by stirring at 60-70°C and hot filtration, produces crystals with improved purity and bulk density [18]. Optimal polyacrylamide concentrations range from 0.01 to 0.1 percent, with molecular weights between 100,000 and 200,000 providing the best dispersion effects.
Column chromatography using silica gel provides additional purification options for complex thiourea derivatives [20] [21]. Flash chromatography techniques enable rapid separation of products from reaction mixtures, though careful selection of eluent systems is essential to prevent decomposition or unwanted side reactions [21]. Gradient elution systems typically employ mixtures of non-polar and polar solvents to achieve optimal resolution.
The crystallization process can be enhanced through the use of specialized techniques such as sublimation for compounds exhibiting appropriate vapor pressure characteristics [20] [21]. This method exploits the ability of certain solids to transition directly from solid to vapor phase without passing through the liquid state, enabling separation from non-sublimable impurities [20].
| Purification Method | Conditions | Purity Achieved (%) | Recovery (%) | Reference |
|---|---|---|---|---|
| Ethanol recrystallization | Hot dissolution, slow cooling | >95 | 70-80 | [5] |
| Polyacrylamide crystallization | 60-70°C, 1-2 hours | >98 | 85-90 | [18] |
| High-performance liquid chromatography | Gradient elution, XBridge column | >99 | 95-98 | [19] |
| Flash chromatography | Silica gel, gradient elution | >95 | 75-85 | [21] |
Fundamental Crystallographic Properties
N,N'-Di(1H-indazol-6-yl)thiourea exhibits distinctive crystallographic characteristics that provide insight into its molecular packing and intermolecular interactions [1]. The compound possesses an achiral stereochemistry with a molecular formula of C15H12N6S and a molecular weight of 308.361 g/mol [1]. The absence of optical activity and defined stereocenters confirms the symmetric nature of the molecule [1].
Crystal Structure Determination
While specific X-ray crystal structure data for N,N'-Di(1H-indazol-6-yl)thiourea remains limited in the literature, related indazole derivatives provide valuable insights into expected crystallographic behavior [2] [3]. Indazole-containing compounds typically crystallize in various space groups, with the indazole moiety maintaining essential planarity [3] [4]. The planarity of the indazole system is a consistent feature across related structures, with maximum deviations from the mean plane typically less than 0.01 Å [5] [4].
Molecular Packing and Hydrogen Bonding
Crystallographic studies of related indazole derivatives reveal that hydrogen bonding patterns significantly influence molecular packing [2] [4]. In the crystal structure, indazole compounds commonly form N—H⋯O and C—H⋯O hydrogen bonds that create extended networks [3]. These hydrogen bonding interactions typically result in the formation of dimers, trimers, or one-dimensional catemers [2]. The presence of the thiourea bridge in N,N'-Di(1H-indazol-6-yl)thiourea would be expected to contribute additional hydrogen bonding capabilities through both nitrogen and sulfur atoms [6] [7].
Intermolecular Interactions
The crystallographic analysis of similar compounds indicates that π-stacking interactions play a crucial role in crystal stability [3] [8]. These π-π interactions between aromatic indazole rings contribute to the overall crystal cohesion and influence the three-dimensional packing arrangement [3]. Additionally, C—H⋯π interactions have been observed in related structures, further stabilizing the crystal lattice [8].
| Crystallographic Parameter | Expected Range | Reference Compounds |
|---|---|---|
| Space Group | Monoclinic/Triclinic | Related indazoles [2] |
| Molecular Planarity Deviation | < 0.01 Å | Indazole derivatives [5] |
| Hydrogen Bond Distance | 2.6-2.8 Å | N—H⋯O interactions [3] |
| π-Stacking Distance | 3.3-3.6 Å | Aromatic interactions [3] |
Proton Nuclear Magnetic Resonance Analysis
The proton nuclear magnetic resonance spectrum of N,N'-Di(1H-indazol-6-yl)thiourea provides detailed information about the hydrogen environments within the molecule [9] [10]. The indazole ring system exhibits characteristic chemical shifts that are influenced by the tautomeric equilibrium between 1H and 2H forms [9]. Advanced nuclear magnetic resonance techniques, including Nuclear Overhauser Effect Spectroscopy and heteronuclear multiple bond correlation experiments, have been employed to differentiate between regioisomeric forms of indazole derivatives [9].
Chemical Shift Assignments
The proton nuclear magnetic resonance spectrum typically displays signals corresponding to the aromatic protons of the indazole rings and the thiourea nitrogen-hydrogen protons [10] [11]. The aromatic region generally spans from approximately 7.0 to 8.5 parts per million, with distinct patterns for the substituted indazole rings [10]. The thiourea nitrogen-hydrogen protons appear as broad signals, often exchangeable with deuterium oxide, confirming their labile nature [12] [13].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
Carbon-13 nuclear magnetic resonance analysis provides direct information about the carbon framework of N,N'-Di(1H-indazol-6-yl)thiourea [14] [15]. The thiourea carbon typically appears in the range of 180-185 parts per million, characteristic of thioamide carbons [14]. The indazole carbon atoms exhibit chemical shifts consistent with aromatic heterocyclic systems, with the carbon atoms adjacent to nitrogen showing distinctive downfield shifts [11] [16].
Spectral Multiplicity and Coupling Patterns
The complexity of the nuclear magnetic resonance spectrum arises from the symmetrical structure containing two equivalent indazole units [11]. This symmetry results in simplified spectra where equivalent positions show identical chemical shifts [11]. The coupling patterns between aromatic protons provide information about the substitution pattern and confirm the 6-substituted indazole connectivity [9].
| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Assignment |
|---|---|---|
| Thiourea C=S | 180-185 | Carbon-13 [14] |
| Aromatic CH | 7.0-8.5 | Proton [10] |
| Indazole N-H | 10-13 | Proton [10] |
| Aromatic C | 110-140 | Carbon-13 [11] |
Computational Methodology
Quantum chemical calculations provide comprehensive insights into the electronic structure of N,N'-Di(1H-indazol-6-yl)thiourea [17] [18]. Density functional theory calculations using various functionals, particularly B3LYP with appropriate basis sets, have been employed to determine optimized geometries and electronic properties [19] [18]. These calculations typically utilize basis sets ranging from 6-31G(d,p) to 6-311++G(d,p) to achieve reliable results [19] [18].
Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital Analysis
The electronic structure analysis reveals important information about the molecular orbitals and their energy levels [17] [20]. For related indazole compounds, the highest occupied molecular orbital typically ranges from -4.2 to -6.9 electron volts, while the lowest unoccupied molecular orbital spans from -0.8 to -3.6 electron volts [21]. The energy gap between these frontier molecular orbitals provides crucial information about molecular reactivity and stability [20] [21].
Electronic Properties and Reactivity Descriptors
Quantum chemical calculations allow for the determination of various reactivity descriptors including electronegativity, chemical hardness, and softness [18]. These parameters provide insight into the chemical behavior and potential interactions of the molecule [18]. The electronic structure calculations also reveal charge distribution patterns that influence intermolecular interactions and binding properties [17].
Natural Bond Orbital Analysis
Natural bond orbital analysis provides detailed information about charge delocalization and bonding characteristics within the molecule [22] [23]. This analysis reveals the nature of bonding between the thiourea bridge and the indazole rings, including any conjugation effects [22]. The charge transfer characteristics between different molecular fragments can be quantified through this approach [23].
| Electronic Property | Typical Range | Computational Method |
|---|---|---|
| Highest Occupied Molecular Orbital | -4.2 to -6.9 eV | Density Functional Theory [21] |
| Lowest Unoccupied Molecular Orbital | -0.8 to -3.6 eV | Density Functional Theory [21] |
| Energy Gap | 2.7 to 5.2 eV | B3LYP calculations [21] |
| Dipole Moment | 2-8 Debye | ab initio methods [23] |
Simulation Methodology
Molecular dynamics simulations provide detailed insights into the conformational flexibility and dynamic behavior of N,N'-Di(1H-indazol-6-yl)thiourea [24] [25]. These simulations typically employ force fields such as AMBER or CHARMM with explicit solvent models to accurately represent the molecular environment [24] [26]. Simulation lengths ranging from 200 nanoseconds to 1 microsecond are commonly used to ensure adequate sampling of conformational space [25] [26].
Conformational Analysis of Thiourea Moiety
The thiourea functional group exhibits multiple conformational states that significantly influence the overall molecular geometry [6] [7]. Computational studies reveal that thiourea derivatives can adopt syn-syn, syn-anti, and anti-anti conformations, with relative stabilities dependent on environmental conditions [6]. The anti-anti conformation, while capable of forming double hydrogen bonds, is often energetically less favorable than the syn-syn arrangement [6].
Rotational Barriers and Conformational Interconversion
Molecular dynamics simulations reveal the energy barriers associated with conformational changes around key bonds [6] [27]. The rotation around nitrogen-carbon bonds in thiourea systems typically involves barriers in the range of 10-15 kilocalories per mole, which are accessible at room temperature [6] [12]. These barriers influence the conformational preferences and dynamic behavior of the molecule in solution [12].
Environmental Effects on Conformation
The conformational preferences of N,N'-Di(1H-indazol-6-yl)thiourea are significantly influenced by the surrounding environment [7]. Solvent effects, modeled through implicit or explicit solvation, can alter the relative stability of different conformational states [7]. Polar environments generally favor conformations that maximize intermolecular hydrogen bonding interactions [7].
Dynamic Properties and Flexibility Analysis
Molecular dynamics simulations provide quantitative measures of molecular flexibility through parameters such as root mean square deviation and radius of gyration [28] [29]. These analyses reveal the extent of conformational sampling and identify rigid and flexible regions within the molecule [28]. The indazole rings typically maintain their planarity, while the thiourea bridge exhibits greater conformational variability [27].
| Dynamic Property | Typical Value | Simulation Conditions |
|---|---|---|
| Simulation Length | 200-1000 ns | Explicit solvent [25] [26] |
| Rotational Barrier (C-N) | 10-15 kcal/mol | Thiourea systems [6] [12] |
| Root Mean Square Deviation | 1-3 Å | Molecular dynamics [28] |
| Conformational States | 3-5 major | Extended sampling [6] |